![molecular formula C16H26O5 B2672857 叔丁基-6-[(2-甲基丙烷-2-基)氧羰基氧基]环己烯-1-甲酸酯 CAS No. 1709876-63-0](/img/structure/B2672857.png)

叔丁基-6-[(2-甲基丙烷-2-基)氧羰基氧基]环己烯-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

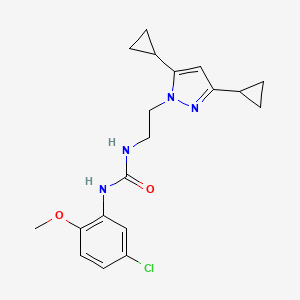

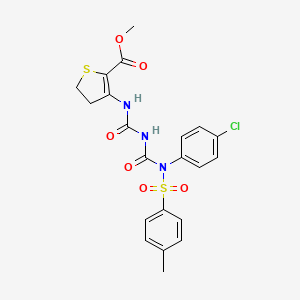

Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate, also known as TBOC, is a chemical compound used in the field of organic chemistry as a protecting group for amines, alcohols, and carboxylic acids. The compound is synthesized using a multi-step process, and its application in scientific research has gained significant attention due to its unique properties.

科学研究应用

Peptide Synthesis Using tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids (Boc-AAILs)

Background: Ionic liquids have been widely used in peptide synthesis as synthetic support, cleavage reagents, and solvents. Amino acid ionic liquids (AAILs) are a subclass of room-temperature ionic liquids (RTILs) prepared by neutralizing imidazolium hydroxide with natural amino acids. However, the multiple reactive groups of amino acid anions can lead to unwanted reactions in selective or multistep organic synthesis.

Application: Researchers have developed a series of Boc-protected amino acid ionic liquids (Boc-AAILs) derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids. These Boc-AAILs serve as efficient reactants and reaction media in organic synthesis when their reactive side chains and N-termini are chemically protected. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, resulting in dipeptides with satisfactory yields within just 15 minutes .

Antibacterial Activity

Background: Compound 1 (tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate) and compound 2 (EN300-814482) were screened in vitro for their antibacterial activities against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa).

Application: Although specific details on the antibacterial activity of these compounds are not provided in the available literature, further investigation could explore their potential as antimicrobial agents .

Enzymatic Synthesis

Background: Enzymatic synthesis offers an efficient and environmentally friendly approach to obtaining valuable compounds.

Application: Compound 2 (EN300-814482) can be enzymatically synthesized into tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant alcohol dehydrogenase from Lactobacillus kefir. This highly efficient enzymatic process demonstrates the compound’s versatility and potential for various applications .

Conclusion

tert-Butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate: exhibits diverse applications across peptide synthesis, antibacterial research, enzymatic synthesis, and chemical reactions. Its unique structure and reactivity make it an intriguing compound for further investigation and development . If you need more information or have additional questions, feel free to ask! 😊

属性

IUPAC Name |

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-15(2,3)20-13(17)11-9-7-8-10-12(11)19-14(18)21-16(4,5)6/h9,12H,7-8,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHFFNFRWNNACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CCCCC1OC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672776.png)

![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)

![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)

![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)

![N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2672790.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2672795.png)